molecular formula C9H14O B11946879 1-Ethenyl-3-methylcyclohex-2-en-1-ol CAS No. 62763-42-2

1-Ethenyl-3-methylcyclohex-2-en-1-ol

Cat. No.: B11946879
CAS No.: 62763-42-2
M. Wt: 138.21 g/mol
InChI Key: VETXXJZMVVPTTA-UHFFFAOYSA-N
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Description

1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclic alcohol with a vinyl group and a methyl group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-3-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-methylcyclohex-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the vinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-Ethenyl-3-methylcyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenyl-3-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. Its vinyl group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-3-methylcyclohex-2-en-1-ol is unique due to its combination of a vinyl group and a hydroxyl group on a cyclohexene ring.

Biological Activity

1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound notable for its unique structure, which includes a cyclohexene ring with both an ethenyl group and a hydroxyl functional group. This compound has garnered attention in various fields, particularly in biological applications due to its potential roles as a pheromone and its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H14OC_10H_{14}O. Its structural characteristics contribute to its biological activity, making it a subject of interest in studies related to insect behavior and potential therapeutic applications. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity in biological contexts.

Pheromonal Activity

Research indicates that this compound may function as a pheromone in certain insect species. Its interaction with olfactory receptors influences behaviors such as aggregation and mating. For instance, studies have shown that this compound can affect the behavior of specific beetle species, leading to applications in pest management strategies .

Interaction Studies

A variety of studies have explored the interactions of this compound with biological systems:

  • Insect Behavior : Investigations into its role as a pheromone have shown that it can influence mating behaviors in certain beetles, suggesting potential applications in integrated pest management .
  • Antimicrobial Effects : While direct studies are sparse, related compounds indicate that the presence of the hydroxyl group may confer antimicrobial properties, warranting further research into its efficacy against various pathogens .

Case Study 1: Pheromone Efficacy in Beetles

A study focused on the Douglas-fir beetle (Dendroctonus pseudotsugae) demonstrated that this compound could be utilized as an antiaggregation pheromone. This application helped manage beetle populations effectively by disrupting their mating patterns and reducing infestations .

Case Study 2: Synthesis and Biological Evaluation

Recent research explored the synthesis of derivatives of this compound and their biological activities. The findings suggested that modifications to the compound could enhance its biological activity, indicating potential pathways for developing new agrochemicals or pharmaceuticals .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
3-Methylcyclohexenone C7H12OKetone derivative; distinct reactivity patterns
6-Methylcyclohexenone C7H12OSimilar biological activity; different structural arrangement
3-Methylcyclohexenol C7H12OAlcohol variant; differing solubility and reactivity

The comparative analysis highlights that while these compounds share structural similarities with this compound, their unique functional groups lead to varying biological activities.

Properties

CAS No.

62763-42-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethenyl-3-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h3,7,10H,1,4-6H2,2H3

InChI Key

VETXXJZMVVPTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)(C=C)O

Origin of Product

United States

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